molecular formula C6H8Cl2 B14558874 1,1'-Dichloro-1,1'-bi(cyclopropane) CAS No. 61975-77-7

1,1'-Dichloro-1,1'-bi(cyclopropane)

Cat. No.: B14558874
CAS No.: 61975-77-7
M. Wt: 151.03 g/mol
InChI Key: LULIPLDLLZDQGV-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Modern Organic Chemistry

Strained ring systems, particularly small rings like cyclopropanes, are of profound significance in modern organic chemistry. numberanalytics.comnumberanalytics.com This importance stems from the inherent ring strain—a combination of angle strain, torsional strain, and steric strain—that arises from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbon atoms. numberanalytics.comwikipedia.org In cyclopropane (B1198618), the internal bond angles are constrained to 60°, leading to significant angle strain and consequently, a higher potential energy compared to their acyclic counterparts. wikipedia.orgpharmacy180.com This stored potential energy, or strain energy, makes these rings highly reactive and susceptible to ring-opening reactions, which are often thermodynamically favorable due to the release of this strain. pharmacy180.comnih.gov

The unique reactivity of strained rings renders them valuable as versatile building blocks in organic synthesis. nih.gov The controlled release of ring strain can be harnessed to drive a variety of chemical transformations, enabling the construction of complex molecular architectures. nih.gov For instance, molecules with substantial angle strain, such as cyclopropanes, readily undergo ring-cleavage reactions. pharmacy180.com This reactivity has been exploited in numerous synthetic strategies, including the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.net The potential energy contained within the bonds of these strained molecules can be utilized to drive reactions such as ring-opening metathesis polymerization and nucleophilic ring-openings. wikipedia.org

Historical Development and Evolution of Gem-Dihalocyclopropane Research

The study of gem-dihalocyclopropanes, a class of cyclopropane derivatives bearing two halogen atoms on the same carbon, has a rich history that has evolved alongside advancements in synthetic methodologies. A significant breakthrough in this field was the development of efficient procedures for their synthesis, with the phase-transfer catalytic (PTC) method being a particularly noteworthy and widely adopted technique. researchgate.net This method offers several advantages in the chemistry of dihalocarbenes, which are key intermediates in the formation of gem-dihalocyclopropanes. researchgate.net

Early methods for generating dichlorocarbene (B158193), a crucial reagent for producing gem-dichlorocyclopropanes, often required strictly anhydrous conditions. researchgate.net The development of PTC provided a more practical and robust alternative. The general concept of PTC involves the use of a catalyst to facilitate the transfer of a reactant from one phase to another where the reaction occurs, thereby enhancing reaction rates and yields. researchgate.net

The synthetic utility of gem-dihalocyclopropanes has been extensively explored, and they are now recognized as important precursors in a wide range of organic transformations. researchgate.netacs.org Their ability to undergo various reactions, including ring-opening, rearrangement, and substitution, makes them valuable intermediates in the synthesis of diverse and complex molecules. beilstein-journals.orgacs.org The reactivity of these compounds is often influenced by the nature of the halogen atoms and the other substituents on the cyclopropane ring. beilstein-journals.org For instance, the presence of fluorine atoms in gem-difluorocyclopropanes can significantly modify the physicochemical properties of the parent molecules. beilstein-journals.org

Structural Archetypes within Dihalogenated Cyclopropanes: Implications for Bi(cyclopropane) Derivatives

Dihalogenated cyclopropanes can exist in various structural forms, depending on the placement of the halogen atoms. The primary archetypes include geminal (gem) dihalides, where both halogens are attached to the same carbon atom (e.g., 1,1-dichlorocyclopropane), and vicinal dihalides, where the halogens are on adjacent carbons (e.g., 1,2-dichlorocyclopropane). nih.gov These structural differences have profound implications for the molecule's symmetry, polarity, and reactivity.

The focus of this article, 1,1'-Dichloro-1,1'-bi(cyclopropane), represents a more complex structural motif, a dimer of two cyclopropane rings linked by a single bond, with a chlorine atom attached to each of the bridgehead carbons. This structure can be viewed as a derivative of 1-chloro-1,1'-bi(cyclopropane). nih.govnih.gov The linkage of two strained cyclopropane rings introduces additional structural and stereochemical considerations. For instance, the relative orientation of the two rings and the substituents on them can lead to different diastereomers, such as cis and trans isomers in substituted bi(cyclopropane) systems. nist.govnist.gov

The reactivity of bi(cyclopropane) derivatives is influenced by the inherent strain of the individual cyclopropane rings and the electronic effects of the substituents. The presence of electronegative chlorine atoms at the 1 and 1' positions in 1,1'-Dichloro-1,1'-bi(cyclopropane) is expected to significantly impact its chemical behavior, particularly in reactions involving the carbon-chlorine bonds or the strained cyclopropane rings. The study of such molecules contributes to a deeper understanding of how strain and electronic factors interplay in complex polycyclic systems.

Properties

CAS No.

61975-77-7

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1-chloro-1-(1-chlorocyclopropyl)cyclopropane

InChI

InChI=1S/C6H8Cl2/c7-5(1-2-5)6(8)3-4-6/h1-4H2

InChI Key

LULIPLDLLZDQGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2(CC2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Geminal Dichlorocyclopropane Frameworks

Dichlorocarbene (B158193) Generation and Cyclopropanation Reactions

The primary method for creating gem-dichlorocyclopropanes involves the addition of dichlorocarbene (:CCl₂) to an alkene. finechem-mirea.ru Dichlorocarbene is a highly reactive intermediate that is typically generated in the reaction mixture and consumed immediately.

Classical Doering-Hoffmann and Makosza Conditions for Dichlorocyclopropane Formation

Historically, the Doering-Hoffmann reaction was a key method for generating dichlorocarbene. This involves the reaction of chloroform (B151607) with a strong base, such as potassium tert-butoxide, under strictly anhydrous conditions. researchgate.netacs.org While effective, the requirement for water-free conditions can be a limitation.

A significant advancement came with the development of the Makosza reaction, which utilizes a two-phase system. In this method, a concentrated aqueous solution of sodium hydroxide (B78521) is used as the base, along with an organic solvent containing the alkene and chloroform. researchgate.net This approach is often more practical for laboratory and industrial applications.

Phase Transfer Catalysis in Dichlorocyclopropanation

The efficiency of the two-phase Makosza-type reactions can be greatly enhanced by the use of a phase-transfer catalyst (PTC). mdpi.comwikipedia.org These catalysts, typically quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride, facilitate the transfer of hydroxide ions from the aqueous phase to the organic phase. mdpi.comwikipedia.orgnih.gov In the organic phase, the hydroxide ion deprotonates chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. mdpi.com This "in-situ" generation of the reactive species in the same phase as the alkene substrate leads to high yields of the desired gem-dichlorocyclopropane product. researchgate.netias.ac.in The use of PTC is a widely adopted and efficient method for the synthesis of a variety of gem-dihalocyclopropanes. researchgate.netresearchgate.net For instance, various gem-dichlorocyclopropane derivatives have been synthesized in high yields using triethylbenzylammonium chloride as the phase-transfer catalyst. nih.govfinechem-mirea.ruabechem.com

Catalytic Asymmetric Cyclopropanation utilizing Gem-Dichloroalkanes as Carbene Precursors

A major goal in modern organic synthesis is the ability to control the three-dimensional arrangement of atoms in a molecule, a property known as stereochemistry. Catalytic asymmetric cyclopropanation aims to produce a specific enantiomer (one of two mirror-image forms) of a chiral cyclopropane (B1198618). dicp.ac.cnyoutube.comyoutube.com This is particularly important in the development of pharmaceuticals, where often only one enantiomer has the desired biological activity. researchgate.net

Recent breakthroughs have shown that gem-dichloroalkanes can serve as precursors to carbenes for these asymmetric reactions, offering a safer alternative to the use of potentially explosive diazoalkanes. dicp.ac.cnnih.govnih.gov

Transition metals, such as cobalt and chromium, have emerged as powerful catalysts for asymmetric cyclopropanation reactions using gem-dichloroalkanes. nih.govthieme-connect.comresearchgate.net Chiral ligands, which are organic molecules that bind to the metal center, are used to direct the reaction to produce one enantiomer over the other with high selectivity. researchgate.netcolab.ws

Cobalt Catalysis: Cobalt complexes, when paired with specific chiral ligands, have been shown to effectively catalyze the asymmetric cyclopropanation of a wide range of alkenes with gem-dichloroalkanes. dicp.ac.cnnih.govnih.govresearchgate.net These reactions often proceed with high yields and excellent enantioselectivity for various types of alkenes. dicp.ac.cn The cobalt catalyst is believed to be involved in the formation of a carbenoid species that then transfers the dichloromethylene group to the alkene. dicp.ac.cnnih.govnih.govresearchgate.net

Chromium Catalysis: Chromium-based catalysts have also proven to be highly effective for the enantioselective synthesis of chiral cyclopropanes from gem-dihaloalkanes and alkenes. thieme-connect.comresearchgate.netcolab.wsresearchgate.net These systems can achieve high levels of both diastereoselectivity and enantioselectivity, providing access to complex cyclopropanes with multiple stereocenters. thieme-connect.com Mechanistic studies suggest that these reactions may proceed through a radical-based pathway. thieme-connect.com

Table 1: Comparison of Cobalt and Chromium Catalysis in Asymmetric Dichlorocyclopropanation

FeatureCobalt CatalysisChromium Catalysis
Precursors gem-dichloroalkanesgem-dihaloalkanes
Key Advantage High enantioselectivity for a broad range of alkenes. dicp.ac.cnHigh diastereo- and enantioselectivity, enabling synthesis of complex cyclopropanes. thieme-connect.com
Proposed Intermediate Cationic carbenoid species. dicp.ac.cnnih.govnih.govresearchgate.netMetalloradical species. thieme-connect.com

The actual species that transfers the dichloromethylene group to the alkene is often a metal carbenoid, a species where the carbene is stabilized by a metal. acsgcipr.org The nature of this carbenoid is crucial for achieving high stereoselectivity. acs.org

The generation of these carbenoids from gem-dichloroalkanes typically involves a reduction step, often with a metal like zinc, in the presence of the transition metal catalyst. dicp.ac.cnnih.gov The chiral ligands on the catalyst control the way the carbenoid approaches the alkene, thereby determining the stereochemistry of the final cyclopropane product. nih.gov The Simmons-Smith reaction, a classical method for cyclopropanation, also involves a zinc carbenoid. acsgcipr.orgacs.org However, modern catalytic methods offer greater versatility and enantioselectivity. dicp.ac.cn The study of these carbenoid intermediates, including their structure and reactivity, is an active area of research aimed at developing even more efficient and selective cyclopropanation reactions. acs.orgorganic-chemistry.orgnih.gov

Transformations of Functionalized Gem-Dichlorocyclopropane Precursors

Gem-dichlorocyclopropanes are valuable not just as final products but also as intermediates that can be transformed into other useful molecules. finechem-mirea.ruacs.orgrsc.orgresearchgate.net The strain in the three-membered ring and the presence of the two chlorine atoms make these compounds susceptible to various ring-opening and substitution reactions. acs.orgrsc.orgrsc.org

For example, treatment of a gem-dichlorocyclopropane with a strong base can lead to the formation of an allene, a molecule with two adjacent double bonds. nih.gov They can also undergo thermocatalytic isomerization to form cyclopentene (B43876) derivatives. finechem-mirea.rufinechem-mirea.ru Furthermore, the chlorine atoms can be replaced by other functional groups, allowing for the synthesis of a wide array of substituted cyclopropanes. These transformations significantly expand the synthetic utility of the gem-dichlorocyclopropane framework.

Conversion Strategies from Related Halogenated Alkanes and Alkenes

The synthesis of gem-dichlorocyclopropanes can be achieved from readily available halogenated precursors. One common method involves the generation of dichlorocarbene from chloroform by treatment with a strong base. This highly reactive intermediate then adds to an alkene to form the dichlorocyclopropane ring. masterorganicchemistry.com

Another approach utilizes gem-dichloroalkanes as precursors for nonstabilized carbenes in asymmetric cyclopropanation reactions of alkenes, catalyzed by cobalt complexes. researchgate.net The halogenation of alkenes is a foundational reaction in organic chemistry, where a halogen molecule is added across the double bond. youtube.com This process typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.com In the context of forming gem-dichlorocyclopropanes, the direct addition of dichlorocarbene to an alkene is a more direct route. masterorganicchemistry.com The stereochemistry of the starting alkene is retained in the cyclopropane product, making the reaction stereospecific. masterorganicchemistry.com

The table below summarizes key aspects of these conversion strategies.

Starting MaterialReagent(s)Key IntermediateProductRef.
AlkeneCHCl₃, BaseDichlorocarbenegem-Dichlorocyclopropane masterorganicchemistry.com
Alkenegem-Dichloroalkane, Co-complexCobalt-carbenegem-Dichlorocyclopropane researchgate.net
AlkeneBr₂, CH₂Cl₂Bromonium ion1,2-Dibromoalkane youtube.com

Gem-Dichlorocyclopropanation of Dicarbonyl Conjugated Olefins via Michael-Initiated Ring-Closure Processes

A notable advancement in the synthesis of gem-dichlorocyclopropanes involves the reaction of dicarbonyl conjugated olefins through a Michael-initiated ring-closure (MIRC) process. nih.gov This methodology is advantageous due to its simplicity and the use of easily accessible starting materials, often resulting in moderate to excellent yields of the desired adducts. nih.govresearchgate.net The reaction has been shown to be scalable to the gram level, highlighting its synthetic utility. nih.gov

Mechanistic studies, including control experiments and Density Functional Theory (DFT) calculations, have revealed that the reaction proceeds via a Michael addition followed by a ring-closure, with temperature playing a critical role in the process. nih.gov These gem-dichlorocyclopropanes can be further utilized in the synthesis of other complex molecules, such as trisubstituted naphthyl derivatives. nih.gov The MIRC approach has emerged as a versatile and efficient method for generating cyclopropane rings with high enantioselectivity. rsc.org

The following table provides examples of substrates and their corresponding product yields in the gem-dichlorocyclopropanation of dicarbonyl conjugated olefins.

Substrate (Dicarbonyl Conjugated Olefin)Product (gem-Dichlorocyclopropane Adduct)Yield (%)Ref.
(E)-Ethyl 2-benzoylacrylateEthyl 2-benzoyl-3,3-dichlorocyclopropane-1-carboxylate99 nih.gov
(E)-3-Benzoyl-acrylonitrile2-Benzoyl-3,3-dichlorocyclopropane-1-carbonitrile85 nih.gov
(E)-Chalcone1,1-Dichloro-2,3-diphenylcyclopropane70 nih.gov

Strategies for Constructing Bi(cyclopropane) Scaffolds

Bi(cyclopropane)s, molecules containing two directly connected cyclopropane rings, represent a unique structural motif. Their synthesis presents distinct challenges due to the inherent strain of the cyclopropane ring.

Radical Nucleophilic Substitution (SRN1) for C-C Bond Formation in Polycyclopropanes

The radical nucleophilic substitution (SRN1) reaction offers a powerful method for forming carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar This chain reaction mechanism involves radical and radical anion intermediates and can be applied to a variety of substrates. researchgate.net The SRN1 mechanism has been successfully employed in the synthesis of 1,1-bis(trimethylstannyl)cyclopropanes from readily available 1,1-dichlorocyclopropanes. conicet.gov.ar These reactions, often photostimulated, proceed in good to excellent yields. conicet.gov.ar

The SRN1 reaction is initiated by the transfer of an electron to the substrate, forming a radical anion which then fragments to an aryl or alkyl radical and an anion. wikipedia.org This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. wikipedia.org While traditionally applied to aromatic systems, the SRN1 mechanism has been extended to cyclopropyl (B3062369) systems, providing a novel route for nucleophilic substitution on the cyclopropane ring. acs.org

Sequential Cyclopropanation Approaches for Complex Multicyclic Systems

The construction of complex molecules containing multiple cyclopropane rings often requires sequential cyclopropanation strategies. nih.govrsc.org Chemoenzymatic strategies, which couple selective enzymatic transformations with chemical diversification steps, have emerged as a powerful tool for creating libraries of structurally diverse cyclopropane-containing scaffolds in enantiopure form. nih.gov

For instance, the synthesis of complex natural products with polycyclic systems often involves the strategic introduction of cyclopropane rings. ethz.ch These approaches can involve various cyclopropanation methods, including the Corey-Chaykovsky reaction and Simmons-Smith cyclopropanation, applied in a stepwise manner to build up molecular complexity. masterorganicchemistry.comethz.ch The development of biocatalytic strategies for the diastereo- and enantioselective synthesis of cyclopropyl ketones provides access to valuable chiral building blocks that can be further elaborated into complex multicyclic systems. nih.gov

The table below illustrates the concept of sequential cyclopropanation for building complex scaffolds.

Initial ScaffoldCyclopropanation MethodIntermediate ProductFurther TransformationsFinal Complex SystemRef.
Unsaturated KetoneCorey-Chaykovsky ReactionCyclopropyl KetoneFunctional group manipulation, second cyclopropanationPolycyclopropane System nih.govethz.ch
AlkeneSimmons-Smith ReactionMonocyclopropanated AlkaneFunctionalization, second cyclopropanationBicyclopropane derivative masterorganicchemistry.com

Mechanistic Investigations and Reactivity Pathways of Geminal Dichlorocyclopropanes

Ring-Opening Reactions of Dihalocyclopropanes

The high ring strain of the cyclopropane (B1198618) ring is a driving force for many of the reactions observed for geminal dichlorocyclopropanes. These ring-opening reactions can be initiated through various means, each leading to unique products and intermediates.

Thermal Isomerization and Regioselective Olefin Formation

The thermal pyrolysis of gem-dichlorocyclopropanes provides a useful route to various olefins. rsc.org This process is generally understood to proceed through a unimolecular concerted mechanism involving the migration of a chlorine atom and the simultaneous opening of the cyclopropane ring. rsc.org For instance, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) at temperatures between 500–670°C yields 2,3-dichloropropene with high efficiency. rsc.org

The regioselectivity of olefin formation is a key aspect of these thermal isomerizations. In cases where the cyclopropane ring is substituted, a mixture of isomeric olefins can be formed. For example, the thermal isomerization of 1,1-dichloro-2-methylcyclopropane results in the formation of both 2,3-dichlorobut-1-ene and 1,2-dichlorobut-2-ene. rsc.org The distribution of these products is dictated by the specific substitution pattern on the cyclopropane ring and the relative stabilities of the possible transition states leading to the different olefinic products. The thermocatalytic isomerization of substituted gem-dichlorocyclopropanes in the presence of certain catalysts, such as SAPO-34 zeolite, can lead to the formation of a single product, highlighting the potential for controlling the regioselectivity of these reactions. finechem-mirea.ru

Table 1: Thermal Isomerization Products of Substituted gem-Dichlorocyclopropanes

Starting MaterialProduct(s)
1,1-Dichlorocyclopropane2,3-Dichloropropene rsc.org
1,1-Dichloro-2-methylcyclopropane2,3-Dichlorobut-1-ene and 1,2-Dichlorobut-2-ene rsc.org
1,1,2-Trichlorocyclopropane1,1,3-Trichloropropene rsc.org
1,1,2,2-Tetrachlorocyclopropane1,1,2,3-Tetrachloropropene rsc.org

Base-Induced Ring Opening and Rearrangements to Chlorocyclopropenes, Allenes, and Vinylcarbenes

The treatment of gem-dihalocyclopropanes with a base can induce ring-opening and subsequent rearrangement to form a variety of products, including chlorocyclopropenes, allenes, and vinylcarbenes. Mechanistic studies on the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes suggest a pathway that begins with the elimination of hydrogen bromide to form a cyclopropene intermediate. uq.edu.au This is followed by the cleavage of the cyclopropene to a zwitterionic or carbene-like intermediate, which can then react further. uq.edu.au

The formation of allenes is a common outcome of the reaction of gem-dihalocyclopropanes with organometallic reagents, such as methyllithium. scispace.com This transformation is believed to proceed through a cyclopropylidene intermediate that undergoes ring opening. scispace.com The reaction of substituted gem-dibromocyclopropanes with methyllithium can lead to intramolecular cycloaddition as well as ring opening to allenes. scispace.com

The intermediacy of vinylcarbenes has also been proposed in the base-induced rearrangements of gem-dihalocyclopropanes. These highly reactive species can undergo a variety of subsequent reactions, including insertion and cycloaddition, to form a diverse array of products. The treatment of alkoxy-substituted and ring-fused gem-dihalocyclopropanes with potassium tert-butoxide has been explored, with evidence suggesting the involvement of oxonium ylides that undergo acs.orgacs.org-electrocyclizations, pointing away from a vinylcarbene insertion pathway in those specific cases. researchgate.net

Metal-Promoted Ring Expansion and Other Transformative Pathways

Transition metals can promote unique and synthetically useful transformations of gem-dihalocyclopropanes. Silver(I) ions, for example, are known to facilitate the ring expansion of gem-dihalocyclopropanes. researchgate.net The reaction of cis-13,13-dichlorobicyclo[10.1.0]tridecane with ethanolic silver nitrate leads to a quantitative yield of 1-ethoxy-2-chloro-2-cyclotridecene, demonstrating a facile ring expansion. researchgate.net This process is believed to proceed through a cationic intermediate generated by the silver-assisted departure of a halide ion. A highly diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene has been achieved through a silver tosylate promoted gem-dibromocyclopropane ring-opening reaction.

Palladium-catalyzed reactions have also emerged as a powerful tool for the transformation of gem-dihalocyclopropanes. Palladium catalysts can effect the cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, leading to the formation of boryl-substituted fluorinated alkenes through a ring-opening mechanism. rsc.orgnih.govnih.gov This reaction proceeds with high regioselectivity and stereoselectivity. rsc.orgnih.gov The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the gem-difluorocyclopropane to form a four-membered-ring palladacycle intermediate. nih.gov

Mechanochemical Ring Opening and Strain Release in Polymeric Architectures

The application of mechanical force can induce the ring opening of gem-dihalocyclopropanes embedded within a polymer backbone. nih.govresearchgate.netresearchgate.net These "mechanophores" undergo a force-induced electrocyclic ring opening to form 2,3-dihaloalkenes. researchgate.netrsc.orgresearchgate.net This process has been studied in detail using techniques such as ultrasonication and single-molecule force spectroscopy (SMFS). acs.orgnih.govthieme-connect.com

When gem-dichlorocyclopropane (gDCC) copolymers are subjected to ultrasonication, the gDCC units ring-open to form 2,3-dichloroalkenes. nih.govresearchgate.net This reactivity is dependent on the molecular weight of the polymer and the position of the mechanophore within the polymer chain, consistent with a mechanically induced process driven by the elongational strain of the polymers in the sonication flow fields. nih.govresearchgate.net SMFS has been used to quantify the force required to activate the ring opening of individual gem-dihalocyclopropane mechanophores. acs.orgthieme-connect.com These studies have revealed how substituents on the cyclopropane ring can influence the force-coupled kinetics of activation. acs.org For example, oxy substituents have been shown to reduce the force required for ring opening by more than 400 pN compared to unsubstituted analogs. acs.org

The mechanochemical ring opening of gem-dihalocyclopropanes can lead to the release of strain within the polymer chain and can also be harnessed to trigger further chemical reactions. For instance, a polymer system has been designed where the mechanochemical release of HCl from a gem-dichlorocyclopropane mechanoacid catalyzes the degradation of the polymer backbone. duke.edu

Table 2: Force Spectroscopy Data for gem-Dihalocyclopropane Mechanophores

MechanophorePolymer BackboneActivation Force (pN)Reference
oxy-substituted gDCC-Reduced by >400 acs.org
oxy-substituted gDFC-Reduced by >400 acs.org
cis-gDCC diester-- thieme-connect.com
trans-gDCC diester-- thieme-connect.com

Nucleophilic Substitution and Elimination Reactions at Dihalocyclopropane Centers

The carbon atom bearing the two chlorine atoms in gem-dichlorocyclopropanes is an electrophilic center that can undergo nucleophilic substitution. However, due to the strained nature of the cyclopropane ring and the presence of two halogen atoms, the reactivity can be complex and often involves rearrangements.

Reactions of substituted gem-dichlorocyclopropanes with phenols in the presence of a base have been studied. lew.ro These reactions can lead to the substitution of the endocyclic chlorine atoms to form aryloxy derivatives. lew.ro In some cases, concurrent substitution of both endocyclic and exocyclic chlorine atoms has been observed. lew.ro The nature of the nucleophile and the reaction conditions can have a significant effect on the product distribution. lew.ro

Elimination reactions are also a prominent feature of the chemistry of gem-dihalocyclopropanes. These reactions are typically base-induced and can lead to the formation of cyclopropene derivatives, which can then undergo further transformations as discussed in section 3.1.2. The principles of E2 elimination reactions are relevant to understanding the dehydrohalogenation of gem-dihalocyclopropanes.

Electrophilic Transformations and Stability of Cationic Intermediates

Gem-dihalocyclopropanes can react with electrophilic reagents, leading to a variety of products through cationic intermediates. acs.orgacs.org The reaction of 2-aryl-1,1-dichlorocyclopropanes with the electrophilic complex NOCl·2SO3 has been shown to produce 3-aryl-5-chloroisoxazoles. researchgate.net The regioselectivity of this reaction is believed to be governed by the stability of the intermediate carbocation formed upon electrophilic attack. researchgate.net The coordination of the nitrosonium cation to the C1–C2 bond of the cyclopropane ring initiates the reaction, and the subsequent pathway is determined by the relative stability of the resulting cationic intermediates. researchgate.net

The stability of cationic intermediates derived from gem-dihalocyclopropanes is a crucial factor in determining the outcome of electrophilic transformations. The cyclopropylmethyl cation is known to be remarkably stable due to the ability of the cyclopropane ring to donate electron density to the cationic center. However, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon would be expected to destabilize a cationic center. Computational studies can provide valuable insights into the structure and stability of such intermediates. While specific computational data for cations derived from 1,1'-Dichloro-1,1'-bi(cyclopropane) is not available, general principles of carbocation stability can be applied to rationalize the observed reactivity.

Cyclopropane Compatibility with Oxidative Carbocation Formation

A significant area of investigation has been the compatibility of the cyclopropane ring with the formation of adjacent carbocations through oxidative processes. It has been demonstrated that cyclopropane-substituted allylic ethers can react with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form oxocarbenium ions without concomitant cleavage of the three-membered ring. nih.govnih.gov This stability is noteworthy given the approximately 27 kcal/mol of strain energy inherent in cyclopropanes, which often provides a thermodynamic driving force for ring-opening reactions. nih.gov

The reluctance of the cyclopropyl (B3062369) group to open in the presence of an adjacent oxocarbenium ion is attributed to the relative stability of the starting cation compared to the potential ring-opened product, which would contain a less stabilized cationic center. nih.gov This principle is supported by the observation that electron-rich alkenes can undergo intramolecular addition to cationic intermediates to form cyclopropanes, representing the microscopic reverse of cation-induced cyclopropane ring-opening. nih.gov

This compatibility allows for the development of synthetic methodologies wherein the cyclopropane acts as a stable spectator group during oxidative cyclization reactions, enabling the synthesis of complex molecules such as cyclopropane-substituted tetrahydropyrans. nih.govnih.gov The tolerance of the cyclopropane moiety to these oxidative conditions opens avenues for its incorporation into diverse molecular architectures. nih.gov

Zwitterionic Intermediates and their Trapping with Unsaturated Substrates

The formation of zwitterionic intermediates is another key mechanistic pathway in the chemistry of dichlorocyclopropanes. These intermediates, possessing both a positive and a negative formal charge, are typically highly reactive and transient. nih.gov Their generation from dichlorocyclopropanes can be initiated through various means, including mechanically induced ring-opening reactions. duke.edu For instance, sonication and single-molecule force spectroscopy have been employed to induce the disrotatory ring-opening of cis- and trans-gem-dichlorocyclopropane diesters, proceeding through a symmetry-allowed pathway. duke.edu

Once formed, these zwitterionic species can be trapped by a variety of unsaturated substrates, leading to the formation of new carbocyclic and heterocyclic frameworks. The trapping of these intermediates allows for structural elaborations that would otherwise be difficult to achieve. nih.gov Reactive electrophiles are particularly effective for this purpose. nih.gov For example, imines, activated by chiral organocatalysts, have been successfully used to trap zwitterionic intermediates generated from rhodium-catalyzed processes, affording polyfunctionalized indole and oxindole derivatives with high diastereoselectivity and enantioselectivity. nih.govscispace.com

The ability to generate and trap these zwitterionic intermediates provides a powerful tool for molecular construction, offering new opportunities for the synthesis of complex molecules in a single step. nih.govscispace.com

Radical-Mediated Transformations of Dichlorocyclopropanes

In addition to ionic pathways, geminal dichlorocyclopropanes can also undergo transformations via radical intermediates. These reactions often involve the ring-opening of the cyclopropane ring to generate a more stable radical species, which can then participate in subsequent cyclization or addition reactions. beilstein-journals.org

Visible light-mediated processes have emerged as a powerful tool for initiating radical reactions of cyclopropanes. For instance, an N-heterocyclic carbene (NHC) and photocatalyst dual-catalyzed system has been developed for the 1,3-acyl chlorination of cyclopropanes using benzoyl chloride as a bifunctional reagent. researchgate.netchemrxiv.org In this process, the aryl cyclopropane is converted into a reactive radical cation intermediate, which then undergoes ring-opening. researchgate.net This methodology allows for the synthesis of γ-chlorinated ketones and acyl-cyclopropanes. chemrxiv.org

The radical pathway provides a complementary approach to the ionic mechanisms, expanding the range of possible transformations for dichlorocyclopropanes. The ability to control the reaction conditions to favor either radical or ionic pathways is a key aspect of harnessing the synthetic utility of these compounds. Research in this area continues to uncover new and efficient methods for the functionalization of dichlorocyclopropanes through radical-mediated processes.

Stereochemistry and Chirality in Dichlorocyclopropane Systems

Principles of Stereoisomerism in Disubstituted Cyclopropanes

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the spatial orientation of their atoms. libretexts.org Cycloalkanes, particularly disubstituted derivatives, are a prominent class of molecules that exhibit this type of isomerism. libretexts.orgmsu.edu Unlike open-chain alkanes which have freedom of movement around their carbon-carbon sigma bonds, the ring structure of cycloalkanes prevents such free rotation, leading to a more rigid and somewhat planar structure. libretexts.org This rigidity is the foundation for stereoisomerism in these compounds.

Cyclopropane (B1198618) is inherently planar, with its carbon atoms forming the corners of an equilateral triangle. msu.edu When two substituents are present on the cyclopropane ring, their relative positions can be on the same side (cis) or on opposite sides (trans) of the ring's plane. msu.edu These are known as cis-trans isomers, a type of diastereomer.

The presence of chirality depends on the substitution pattern and the identity of the substituents. For 1,2-disubstituted cyclopropanes where the two substituents are identical, the cis isomer possesses a plane of symmetry that bisects the C1-C2 bond and the opposite C-H bonds, making it an achiral meso compound. chemistryschool.net In contrast, the trans isomer lacks a plane of symmetry and is therefore chiral, existing as a pair of non-superimposable mirror images called enantiomers. chemistryschool.net If the two substituents are different, both the cis and trans isomers are chiral and exist as pairs of enantiomers.

In 1,1-disubstituted cyclopropanes, there are no stereocenters on the ring unless a substituent itself is chiral, as the two substituents are attached to the same carbon atom.

Table 1: Stereoisomerism in Disubstituted Cyclopropanes (X and Y are substituents)

Substitution PatternConditionIsomer TypeChirality
1,2-disubstitutedSubstituents are identical (X=Y)cisAchiral (meso)
1,2-disubstitutedSubstituents are identical (X=Y)transChiral (enantiomers)
1,2-disubstitutedSubstituents are different (X≠Y)cisChiral (enantiomers)
1,2-disubstitutedSubstituents are different (X≠Y)transChiral (enantiomers)
1,1-disubstitutedSubstituents are identical or differentN/AAchiral (unless a substituent is chiral)

Asymmetric Induction and Enantioselectivity in Dichlorocyclopropanation Reactions

The formation of a new stereogenic center in a reaction can proceed stereoselectively, leading to a preferential formation of one stereoisomer over another. msu.edu When this involves creating an excess of one enantiomer from an achiral or racemic starting material, the process is termed asymmetric induction. msu.edu Dichlorocyclopropanation, the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene, is a powerful method for synthesizing dichlorocyclopropanes. libretexts.org While the reaction is stereospecific—meaning the stereochemistry of the alkene reactant dictates the relative stereochemistry of the product (e.g., a cis-alkene yields a cis-cyclopropane)—achieving enantioselectivity requires a chiral influence to differentiate between the two faces of a prochiral alkene. msu.edulibretexts.org

This is typically achieved through the use of chiral catalysts. Significant research has focused on developing metal-based catalysts that can induce asymmetry in cyclopropanation reactions. For example, copper complexes of chiral ligands like 3-trifluoroacetyl-(+)-camphor have been shown to give high optical yields in the asymmetric cyclopropanation of styrene (B11656). rsc.org Similarly, dirhodium catalysts have been employed in the cyclopropanation of styrene, with studies showing that enantioselectivity can be tuned by reaction parameters such as pressure when using supercritical fluids as solvents. nih.gov

Computational studies, such as those using density functional theory (DFT), have been instrumental in understanding the origins of this enantioselectivity. For instance, in the gold(I)-catalyzed cycloaddition of propargylic esters and styrene, calculations have shown that facial discrimination arises from a combination of subtle steric and electronic effects in the transition state, which favors the formation of one enantiomer over the other. nih.gov

Table 2: Examples of Asymmetric Cyclopropanation Reactions

Alkene SubstrateCarbene Source/ReagentCatalyst SystemKey FindingReference
Styrene2-DiazodimedoneCopper complexes of 3-trifluoroacetyl-(+)-camphorHigh optical yields achieved with homogeneous catalyst. rsc.org
StyreneMethyl phenyldiazoacetateDirhodium complexEnantioselectivity is pressure-dependent in supercritical fluoroform. nih.gov
StyrenePropargylic esters(R)-di-chloro,di-gold-DTBM-SEGPHOS complexHigh cis/trans diastereomeric ratio and enantioselectivity explained by steric and electronic effects in the transition state. nih.gov
DihydropyrrolesIZnCH₂I / Zn(CH₂I)₂(Not specified as catalytic)Diastereoselectivity influenced by Schlenk equilibrium of the zinc carbenoid reagent. wiley-vch.de

Diastereoselective Control in Reactions of Gem-Dichlorocyclopropanes

Gem-dihalocyclopropanes, which have two halogen atoms on the same carbon, are versatile synthetic intermediates. acs.org The inherent strain and electronic properties of the dichlorocyclopropyl group can be exploited in subsequent reactions to control the formation of new stereocenters. Diastereoselective control in reactions of these compounds is crucial for building complex molecular architectures with defined stereochemistry.

A prominent strategy involves using the existing stereochemistry of the substrate to direct the outcome of a reaction. For example, in the synthesis of a tropane-based building block, a dichlorocyclopropanation reaction proceeded with high diastereoselectivity. acs.org The dichlorocarbene added preferentially to the face of the double bond opposite to the bulky tropane (B1204802) bridge, resulting in the formation of a single diastereomer. acs.org This type of substrate-controlled diastereoselectivity is a powerful tool in synthesis.

Another general strategy involves the transformation of gem-dichlorocyclopropanes into other useful functional groups. For instance, a method was developed for synthesizing spirocyclic 3-D building blocks starting from the dichlorocyclopropanation of an exocyclic alkene. acs.org The resulting spirocyclic gem-dichlorocyclopropane was then converted to a cyclopropyl (B3062369) pinacol (B44631) boronate via a process involving lithium-halogen exchange. acs.org The stereochemical information embedded in the dichlorocyclopropane precursor influences the stereochemistry of the final product. Such transformations highlight the role of gem-dichlorocyclopropanes as key precursors for complex, stereodefined molecules for applications like fragment-based drug discovery. acs.org

Table 3: Diastereoselective Reactions Involving Gem-Dihalocyclopropanes

Starting MaterialReaction TypeKey TransformationStereochemical OutcomeReference
Exocyclic alkene on N-Boc piperidineDichlorocyclopropanationFormation of a spirocyclic gem-dichlorocyclopropane.Gave spirocycle in 94% yield, which was further converted to a boronate building block. acs.org
Tropane-based alkeneDichlorocyclopropanationFormation of a fused gem-dichlorocyclopropane.Produced as a single diastereomer due to sterically directed addition of dichlorocarbene. acs.org
gem-DibromocyclopropanesDebromination / BorylationConversion to cyclopropyl boronate esters.Utilized an exo-selective diastereoselective debromination. acs.org
gem-DifluorocyclopropylstannanesLithiation / QuenchingRing-opening to form β-fluoroallylic alcohols, ethers, etc.Exclusive Z-selectivity observed in the product. nih.gov

Advanced Spectroscopic Characterization of Dihalocyclopropane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,1'-Dichloro-1,1'-bi(cyclopropane), ¹H and ¹³C NMR would provide key information about the number of unique proton and carbon environments, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,1'-Dichloro-1,1'-bi(cyclopropane) is expected to be relatively simple. Due to the symmetry of the molecule, the four methylene (B1212753) protons on each cyclopropyl (B3062369) ring are chemically equivalent. This would result in a single signal, likely a complex multiplet, in the ¹H NMR spectrum. The chemical shift of these protons would be influenced by the electronegative chlorine atoms and the strain of the cyclopropyl ring. For comparison, the protons of 1,1-dichlorocyclopropane (B3049490) appear at approximately 1.47 ppm. chemicalbook.com The protons in 1,1'-Dichloro-1,1'-bi(cyclopropane) are expected to be in a similar chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to show two distinct signals for the two types of carbon atoms in 1,1'-Dichloro-1,1'-bi(cyclopropane). The carbon atoms bonded to the chlorine atoms (C1 and C1') would appear at a significantly downfield chemical shift due to the deshielding effect of the halogens. The methylene carbons (C2, C2', C3, and C3') would resonate at a more upfield position. In 1,1-dichlorocyclopropane, the dichlorinated carbon appears at a specific chemical shift, and a similar value would be expected for the corresponding carbons in the bicyclopropyl (B13801878) derivative.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would show correlations between the geminal and vicinal protons within each cyclopropyl ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted NMR Data for 1,1'-Dichloro-1,1'-bi(cyclopropane)
Nucleus Predicted Chemical Shift (ppm)
¹H (CH₂)~1.5
¹³C (CCl₂)Downfield (exact value not available)
¹³C (CH₂)Upfield (exact value not available)

Note: The predicted chemical shifts are estimations based on the values for 1,1-dichlorocyclopropane and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1,1'-Dichloro-1,1'-bi(cyclopropane) (C₆H₈Cl₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of 1,1'-Dichloro-1,1'-bi(cyclopropane) under electron ionization would likely involve the loss of a chlorine atom, leading to a prominent [M-Cl]⁺ fragment. Subsequent fragmentation could involve the cleavage of the bond between the two cyclopropyl rings or the opening of the cyclopropane (B1198618) rings.

Predicted Mass Spectrometry Data for 1,1'-Dichloro-1,1'-bi(cyclopropane)
Fragment Predicted m/z
[C₆H₈³⁵Cl₂]⁺ (M⁺)150
[C₆H₈³⁵Cl³⁷Cl]⁺ (M+2)152
[C₆H₈³⁷Cl₂]⁺ (M+4)154
[C₆H₈Cl]⁺115/117

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,1'-Dichloro-1,1'-bi(cyclopropane) would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected absorption regions are:

C-H stretching: The C-H stretching vibrations of the cyclopropyl methylene groups are expected to appear at a higher frequency than those of acyclic alkanes, typically in the range of 3100-3000 cm⁻¹.

C-H bending: The scissoring and wagging vibrations of the CH₂ groups would be observed in the fingerprint region, typically around 1450 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations would give rise to strong absorptions in the region of 800-600 cm⁻¹. The exact position would depend on the conformation of the molecule.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation vibrations, which are often observed in the fingerprint region.

For reference, the gas-phase IR spectrum of 1,1-dichlorocyclopropane shows characteristic absorption bands that would likely be present in the spectrum of 1,1'-Dichloro-1,1'-bi(cyclopropane). nist.gov

Predicted Infrared (IR) Absorption Bands for 1,1'-Dichloro-1,1'-bi(cyclopropane)
Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (cyclopropyl)3100-3000
CH₂ bend~1450
C-Cl stretch800-600

Synthetic Utility and Applications in Complex Molecule Synthesis

Gem-Dichlorocyclopropanes as Versatile Building Blocks in Organic Synthesis

gem-Dichlorocyclopropanes, including 1,1'-Dichloro-1,1'-bi(cyclopropane), are highly versatile synthetic intermediates in organic chemistry. researchgate.netacs.org Their utility stems from the inherent ring strain of the three-membered ring and the presence of two reactive chlorine atoms on a single carbon. These features allow for a variety of chemical transformations, making them valuable building blocks for more complex molecular architectures. The synthesis of gem-dihalocyclopropane derivatives is often achieved through efficient procedures, with the phase-transfer catalytic (PTC) method being particularly prominent for the generation of dichlorocarbene (B158193) (:CCl2) from chloroform (B151607). researchgate.net

Dichlorocarbene, a highly reactive intermediate, readily adds to a wide array of unsaturated compounds, including alkenes, dienes, and allenes, to furnish the corresponding gem-dichlorocyclopropane adducts. researchgate.netacsgcipr.org This addition is a syn-addition to the π bond, generating the cyclopropane (B1198618) ring in a stereospecific manner. acsgcipr.org The resulting cyclopropanated products serve as precursors for a multitude of subsequent reactions, such as ring-opening, reduction, and rearrangement, which allow for the introduction of diverse functionalities and the construction of various carbocyclic and heterocyclic systems. lew.roacs.org The reactivity of these compounds makes them crucial starting materials for synthesizing complex molecules, including those found in natural products and materials science. rsc.orgrsc.org

Precursors for the Synthesis of Substituted Olefins, Allenes, and Cyclopropenes

The strained ring and dihalo-substituted carbon of gem-dichlorocyclopropanes make them ideal precursors for various unsaturated systems.

Substituted Olefins: Thermal isomerization of gem-dichlorocyclopropanes provides a useful route to substituted olefins. rsc.org Pyrolysis of these compounds in a flow system at high temperatures (500–670°C) can lead to a concerted chlorine-atom migration and ring-opening, yielding 2,3-dihaloalkenes. For instance, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) results in a high yield of 2,3-dichloropropene. rsc.org When other substituents are present on the cyclopropane ring, mixtures of isomeric olefins can be formed. rsc.org

Allenes: A characteristic reaction of gem-dihalocyclopropanes is their conversion to allenes. This transformation is typically achieved by treatment with organolithium reagents (like methyllithium) or magnesium. The reaction proceeds through a cyclopropylidene intermediate which then undergoes ring-opening. While a specific example for 1,1'-Dichloro-1,1'-bi(cyclopropane) is not detailed in the provided sources, the closely related reaction of 1-bromo-1-cyclopropylcyclopropane with magnesium is used to synthesize bicyclopropylidene, an allene. orgsyn.org This indicates a parallel pathway for the dichloro-analog. Substituted gem-dibromocyclopropanes are known to undergo ring opening to allenes when treated with methyllithium. scispace.com

Cyclopropenes: gem-Dihalocyclopropanes can also serve as precursors for cyclopropenes, which are themselves valuable and highly reactive building blocks. rsc.org The synthesis of cyclopropenes from gem-dihalocyclopropanes typically involves a dehydrohalogenation reaction. Although the provided search results focus more on the synthesis of gem-difluorinated cyclopropenes, the general principle of elimination from a dihalocyclopropane is a known synthetic strategy. nih.gov

PrecursorReagents/ConditionsProduct TypeExample Product
1,1-DichlorocyclopropanePyrolysis (500-670°C)Olefin2,3-Dichloropropene rsc.org
1-Bromo-1-cyclopropylcyclopropaneMagnesium (Mg) in THFAlleneBicyclopropylidene orgsyn.org
gem-DibromocyclopropanesMethyllithium (MeLi)AlleneVarious Allenes scispace.com

Formation of Spirocyclic, Fused, and Other Ring Systems from Dihalocyclopropanes

The reactivity of gem-dihalocyclopropanes extends to the formation of intricate cyclic systems. The generation of cyclopropylidene-carbenes from these precursors allows for intramolecular reactions to form complex polycyclic structures.

For instance, substituted gem-dibromocyclopropanes containing a vinyl or phenolic ether moiety can undergo intramolecular cycloaddition upon treatment with methyllithium. scispace.com This reaction can produce tricyclic ether systems. A noteworthy application of a gem-dihalocyclopropane in synthesizing a highly strained fused-ring system is the generation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.orgorgsyn.org This transformation highlights the utility of dihalocyclopropanes in accessing unique and challenging molecular frameworks. The reaction proceeds by reductive dehalogenation to form the highly reactive propellane, which can then be used in further synthetic steps. orgsyn.org

These reactions demonstrate the capacity of gem-dihalocyclopropanes to act as key intermediates in constructing molecules with significant structural complexity, including spiro and fused bicyclic systems. researchgate.net

Application of Gem-Dichlorocyclopropanes as Mechanophores in Stress-Responsive Polymers

A significant application of gem-dichlorocyclopropanes (gDCCs) is their use as mechanophores—molecular units that respond to mechanical stress with a specific chemical reaction. semanticscholar.orgbohrium.comacs.org When incorporated into the backbone of polymers, such as polybutadiene, gDCCs can undergo a mechanically induced ring-opening reaction to form 2,3-dichloroalkenes. researchgate.netnih.gov This activation is typically achieved by subjecting a polymer solution to ultrasonication, which generates elongational strain fields. bohrium.com

Key research findings in this area include:

High Efficiency: The ring-opening of gDCCs occurs hundreds of times more frequently than the scission of the polymer backbone, allowing for significant structural modification of the polymer without its degradation. acs.orgresearchgate.net

Mechanical Origin: The reaction is confirmed to be mechanically, not thermally, induced. This is demonstrated by the lack of reactivity in low-molecular-weight polymers and when the gDCC units are placed on the side chains, decoupled from the main polymer backbone's restoring force. acs.orgnih.gov

Stereochemical Influence: The stereochemistry of the gDCC unit affects its reactivity, with cis-coupled gDCCs being slightly more reactive than their trans isomers under mechanical stress. semanticscholar.orgresearchgate.net

This mechanochemical transformation provides a method to map stress distributions within a polymer chain and offers a route for the postsynthetic modification of polymers, paving the way for the development of novel stress-responsive and self-reporting materials. bohrium.comresearchgate.net

FeatureObservationCitation
Activation Method Ultrasonication of polymer solution bohrium.com
Chemical Transformation gem-Dichlorocyclopropane → 2,3-Dichloroalkene semanticscholar.orgresearchgate.net
Reaction Efficiency Ring-openings are >> polymer chain scission events acs.orgnih.gov
Reactivity Determinant Elongational strain on the main polymer chain researchgate.net
Stereoselectivity cis isomers are slightly more reactive than trans isomers semanticscholar.orgresearchgate.net

Role in the Synthesis of Scaffolds Relevant for Natural Product Synthesis

The cyclopropane motif is a structural feature found in a wide variety of natural products, including terpenes, fatty acid metabolites, and unique amino acids, where it is often essential for their biological activity. rsc.orgscispace.comresearchgate.net Consequently, the development of synthetic methods to construct this three-membered ring is of great importance.

gem-Dihalocyclopropanes are valuable intermediates in this context. researchgate.net The transformations discussed previously—such as rearrangements to form functionalized olefins or their use in building more complex fused-ring systems—provide access to molecular scaffolds that are precursors to natural products. The ability to generate cyclopropanes via dihalocarbene addition and then subsequently modify them allows chemists to build up the molecular complexity required for total synthesis. rsc.org For example, the synthesis of various functionally substituted compounds from donor-acceptor cyclopropanes, which can be derived from gem-dihalocyclopropanes, is a common strategy in the synthesis of biologically active molecules. researchgate.net The versatility of gem-dihalocyclopropanes ensures their continued role as foundational building blocks in the challenging field of natural product synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Dichlorocyclopropanation of Diverse Substrates

The synthesis of dichlorocyclopropanes is a cornerstone of their utility. While established methods exist, the development of novel catalytic systems remains a vibrant area of research, with a focus on enhancing efficiency, selectivity, and substrate scope.

Recent advancements have seen the emergence of innovative catalytic approaches. For instance, cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors have shown great promise. dicp.ac.cn This method offers an alternative to traditional approaches that often rely on diazoalkanes, which can be hazardous to handle on a large scale. dicp.ac.cn The cobalt-catalyzed process has demonstrated high levels of enantioselectivity for a range of alkenes, including monosubstituted, 1,1-disubstituted, and internal alkenes. dicp.ac.cn Notably, the catalyst's sensitivity to the steric properties of the alkene allows for predictable control over the reaction outcome. dicp.ac.cn

Metal-Organic Frameworks (MOFs) are also being explored as sophisticated platforms for catalytic cyclopropanation. rsc.org By encapsulating catalysts like rhodium-metalated porphyrins within the confined pores of MOFs, researchers have achieved unprecedented diastereoselectivity, exclusively yielding the trans isomer in the cyclopropanation of styrene (B11656) derivatives. rsc.org This level of control is attributed to specific substrate-catalyst interactions within the MOF's nano-sized cavities, mimicking the highly controlled environment of enzymes. rsc.org

Furthermore, the development of palladium-catalyzed methods for the cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has expanded the toolbox for creating highly functionalized cyclopropanes. nih.gov This protocol allows for the stereoselective synthesis of gem-bis(boryl)cyclopropanes, which are valuable precursors for further chemical modifications. nih.gov The ability to control the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring by selecting the appropriate starting alkene geometry is a significant advantage of this method. nih.gov

Future research in this area will likely focus on:

Designing more robust and recyclable catalysts.

Expanding the substrate scope to include more challenging and electronically diverse alkenes.

Developing catalytic systems that operate under milder and more environmentally benign conditions.

Achieving even higher levels of stereocontrol, including enantioselective and diastereoselective transformations.

Recent Advances in Catalytic Dichlorocyclopropanation
Catalytic SystemKey FeaturesSubstrate ScopeSelectivityReference
Cobalt/Pybox LigandsUtilizes gem-dichloroalkanes as carbene precursors, avoiding hazardous diazoalkanes.Monosubstituted, 1,1-disubstituted, and internal alkenes.High enantioselectivity (up to 45% ee initially, with potential for optimization). dicp.ac.cn
Rhodium-metalated Porphyrin MOFsConfined reaction environment within MOF pores enhances selectivity.Styrene and its derivatives.Exclusive formation of the trans isomer (high diastereoselectivity). rsc.org
Palladium/(Trimethylsilyl)diazomethaneEnables stereoselective synthesis of gem-bis(boryl)cyclopropanes.2-substituted 1,1-diborylalkenes.Exclusive anti conformation between R and SiMe3 substituents. nih.gov

Exploration of New Reactivity Modes for Halogenated Cyclopropanes in Cascade and Domino Reactions

Halogenated cyclopropanes are prized for their unique reactivity, which stems from the inherent strain of the three-membered ring and the presence of the halogen atoms. This has led to their extensive use in a variety of chemical transformations. A particularly exciting and rapidly developing area is their application in cascade and domino reactions. These one-pot processes, where multiple chemical bonds are formed in a sequential manner without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. mdpi.com

The design of cascade reactions often relies on the rational design of multifunctional substrates. mdpi.com Halogenated cyclopropanes, with their built-in reactivity, are ideal candidates for initiating such sequences. For instance, the ring-opening of gem-difluorocyclopropanes, a close relative of dichlorocyclopropanes, has been extensively studied. rsc.org These reactions, often catalyzed by transition metals, can proceed through various pathways, including single or double C-F bond cleavage, to generate a diverse array of fluorinated organic molecules. rsc.org

Recent research has demonstrated the power of domino reactions initiated by rhodium carbenes. In one example, the reaction of vinyldiazoacetates with allylic alcohols triggers a five-step cascade, including an oxonium ylide formation, a rsc.orgnih.gov-sigmatropic rearrangement, an oxy-Cope rearrangement, tautomerization, and an intramolecular carbonyl ene reaction, to produce highly substituted cyclopentanes with excellent stereocontrol. nih.gov While not directly involving a pre-formed dichlorocyclopropane, this highlights the type of complex transformations that can be orchestrated from strained ring precursors.

Organocatalysis has also emerged as a powerful tool for mediating cascade reactions involving cyclopropanes. An organocatalytic asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, for example, leads to the formation of chiral cyclopropanes with high enantio- and diastereoselectivity. organic-chemistry.org Interestingly, a change in the reaction conditions can lead to an unexpected stereoselective ring-opening of the cyclopropane product, demonstrating the subtle control that can be exerted over these complex reaction pathways. organic-chemistry.org

Future research in this domain will likely focus on:

Discovering novel trigger-reagent combinations to unlock new cascade pathways.

Developing enantioselective versions of these cascade reactions to access chiral molecules of biological and pharmaceutical interest.

Applying these methodologies to the total synthesis of complex natural products.

Investigating the mechanistic intricacies of these multi-step transformations to enable more rational reaction design. mdpi.com

Integration of Dihalocyclopropane Motifs into Advanced Functional Materials

The unique structural and electronic properties of the dihalocyclopropane unit make it an attractive building block for the design of advanced functional materials. The incorporation of these strained, halogenated rings can impart specific conformational constraints and electronic characteristics to a larger molecular framework.

One area where this is being explored is in the development of novel three-dimensional (3D) building blocks for fragment-based drug discovery (FBDD). acs.org By creating rigid, sp3-rich bicyclic structures containing a dichlorocyclopropane moiety, researchers can generate molecular fragments with well-defined vectors for further functionalization. acs.org This approach allows for the systematic exploration of chemical space in three dimensions, which is crucial for identifying potent and selective drug candidates. For example, a highly diastereoselective dichlorocyclopropanation reaction was a key step in the synthesis of a tropane-based 3D building block. acs.org

The synthesis of polyborylated carbon frameworks, which can be derived from dihalocyclopropanes, also opens doors to new functional materials. nih.gov These compounds serve as versatile platforms that can be sequentially functionalized to create a wide range of target molecules, including those with potential applications in the pharmaceutical industry. nih.gov

Future research in this area will likely involve:

The synthesis and characterization of polymers and oligomers containing dihalocyclopropane units to investigate their material properties.

The exploration of dihalocyclopropane-containing molecules as components in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The design of novel liquid crystalline materials incorporating the rigid dihalocyclopropane scaffold.

The development of dihalocyclopropane-based sensors capable of detecting specific analytes.

Computational Design and Rationalization of Novel Dichlorocyclopropane-Based Transformations

In concert with experimental work, computational chemistry is playing an increasingly vital role in the design and understanding of novel chemical reactions. The application of computational methods to dichlorocyclopropane chemistry allows for the rationalization of observed reactivity and the prediction of new transformations.

Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions. In the context of the ring-opening of gem-difluorocyclopropanes, DFT calculations have been instrumental in understanding the factors that control regioselectivity. rsc.org For instance, calculations have shown that a direct 3,4'-hydride transfer via a nine-membered cyclic transition state is the favored pathway in certain palladium-catalyzed hydrodefluorination reactions. rsc.org

Computational tools are also being developed to accelerate the design of complex engineering systems, and similar principles can be applied to the design of chemical syntheses. youtube.com By creating computational graphs of reaction pathways, it may become possible to optimize reaction conditions and predict the outcomes of complex, multi-step transformations in silico. youtube.com This approach could significantly reduce the amount of empirical experimentation required to develop new synthetic methods.

Future directions in the computational study of dichlorocyclopropane chemistry include:

The development of more accurate and efficient computational models to predict the reactivity of dichlorocyclopropanes with a wider range of reagents.

The use of machine learning and artificial intelligence to identify promising new reaction pathways and catalyst systems.

The in-silico design of novel functional materials incorporating dichlorocyclopropane motifs with desired electronic and physical properties.

The computational investigation of the excited-state properties of dichlorocyclopropane-containing molecules for applications in photochemistry and materials science.

Q & A

Q. What are the common synthetic routes for 1,1'-Dichloro-1,1'-bi(cyclopropane), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclopropanation reactions. For example, cyclopropane diesters (e.g., 1,1-cyclopropanediesters) can react with nitrones to form bicyclic structures via [3+2] cycloaddition, as demonstrated in the preparation of pyrroloindoles . Optimization strategies include:

  • Catalyst Selection : Use chiral catalysts to enhance stereoselectivity.
  • Temperature Control : Lower temperatures (e.g., −20°C) reduce side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) improve reaction rates.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity.

Q. How is the molecular structure of 1,1'-Dichloro-1,1'-bi(cyclopropane) characterized experimentally?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chlorine-induced deshielding effects on cyclopropane protons and carbons .
  • X-Ray Crystallography : Resolves bond angles (e.g., ~60° for cyclopropane rings) and confirms the 1,1'-dichloro substitution pattern .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C6_6H8_8Cl2_2) via exact mass matching.

Advanced Research Questions

Q. What factors influence the diastereoselectivity of reactions involving 1,1'-Dichloro-1,1'-bi(cyclopropane), and how can competing pathways be minimized?

Methodological Answer: Diastereoselectivity is controlled by:

  • Steric Effects : Bulky substituents on catalysts (e.g., BINAP ligands) favor specific transition states .
  • Electronic Effects : Electron-withdrawing chlorine atoms stabilize intermediates, directing ring-opening pathways .
  • Temperature Modulation : Higher temperatures increase radical-mediated side reactions, while lower temperatures favor kinetic control .
    To minimize competing pathways:
    • Use chiral auxiliaries or asymmetric catalysis.
    • Employ computational modeling (DFT) to predict transition-state energies .

Q. How does temperature affect the radical polymerization of dichlorinated cyclopropanes, and what analytical methods resolve product heterogeneity?

Methodological Answer: Radical polymerization of 1,1-dichloro derivatives proceeds via 1,5-ring opening but produces cyclobutane side products at elevated temperatures. Key findings include:

  • Temperature Dependence : At 40°C, 60–70% ring-opened units form, but cyclobutane content rises to 35% at 120°C due to radical cyclization .
  • Analytical Techniques :
    • 1^1H/13^13C NMR : Differentiates ring-opened (δ 1.5–2.5 ppm) vs. cyclobutane (δ 3.0–4.0 ppm) units.
    • GPC : Measures molecular weight distributions to assess branching.

Q. Table 1. Polymerization Outcomes for 1,1-Dichloro Cyclopropane Derivatives

Temperature (°C)Ring-Opened Units (%)Cyclobutane Units (%)
4060–705–10
12020–4030–35
Data adapted from radical polymerization studies .

Q. How can computational chemistry aid in predicting the reactivity of 1,1'-Dichloro-1,1'-bi(cyclopropane) in novel reactions?

Methodological Answer:

  • DFT Calculations : Predict activation energies for ring-opening (e.g., 25–30 kcal/mol for C-Cl bond cleavage) and cyclization pathways .
  • Retrosynthesis Tools : AI platforms (e.g., Template_relevance Reaxys) suggest feasible routes using known cyclopropane reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., THF vs. DCM) .

Data Contradiction Resolution

Q. Conflicting studies report varying ratios of ring-opened vs. cyclized products in polymerization. How can researchers reconcile these discrepancies?

Methodological Answer: Discrepancies arise from differences in:

  • Initiator Concentration : Higher initiator loads increase radical density, favoring cyclization .
  • Monomer Purity : Trace moisture or oxygen quenches radicals, altering product distributions.
  • Analytical Sensitivity : Low-field NMR may misintegrate overlapping peaks.
    Resolution Protocol :

Standardize reaction conditions (e.g., degassed solvents, inert atmosphere).

Use high-resolution NMR (≥500 MHz) with 13^13C DEPT for unambiguous assignment.

Cross-validate with MALDI-TOF MS to detect cyclic oligomers .

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